molecular formula C23H36N2O3 B11383279 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone

2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11383279
M. Wt: 388.5 g/mol
InChI Key: DXLJWCVNDYBJDS-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines phenoxy, piperidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative by reacting piperidine with 2-(morpholin-4-yl)ethyl halide under basic conditions.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperidine derivatives.

Scientific Research Applications

2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific properties.

    Biological Studies: Use in studying the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one
  • **2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-ol
  • **2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-amine

Uniqueness

The uniqueness of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C23H36N2O3/c1-18(2)21-8-7-19(3)16-22(21)28-17-23(26)25-10-5-4-6-20(25)9-11-24-12-14-27-15-13-24/h7-8,16,18,20H,4-6,9-15,17H2,1-3H3

InChI Key

DXLJWCVNDYBJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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